molecular formula C9H10N2O B1387042 (2-Methyl-2H-indazol-5-yl)methanol CAS No. 1159511-52-0

(2-Methyl-2H-indazol-5-yl)methanol

Cat. No.: B1387042
CAS No.: 1159511-52-0
M. Wt: 162.19 g/mol
InChI Key: QZYREQWDFMCGNO-UHFFFAOYSA-N
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Description

“(2-Methyl-2H-indazol-5-yl)methanol”, also known as MIH, is a compound that has gained attention in recent years due to its potential use in scientific experiments. The Inchi Code for this compound is 1S/C9H10N2O/c1-11-5-8-4-7 (6-12)2-3-9 (8)10-11/h2-5,12H,6H2,1H3 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “this compound”, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H10N2O . The molecular weight is 162.19 g/mol.


Physical and Chemical Properties Analysis

“this compound” has physical and chemical properties typical of a compound with its molecular structure. It has a molecular weight of 162.19 g/mol. More specific physical and chemical properties are not available in the current resources.

Safety and Hazards

“(2-Methyl-2H-indazol-5-yl)methanol” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Biochemical Analysis

Biochemical Properties

(2-Methyl-2H-indazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to proteins involved in DNA repair, thereby influencing cellular responses to DNA damage .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, indazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound can influence the cell cycle, potentially causing cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, this compound can inhibit kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged cell cycle arrest or continuous activation of apoptotic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of different metabolites . These metabolites may have distinct biological activities and can influence the overall effects of the compound. Additionally, this compound can interact with cofactors and other molecules involved in metabolic processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites . Once inside the cell, this compound can bind to proteins and other molecules, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and proteins involved in gene regulation . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

(2-methylindazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYREQWDFMCGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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